Head-to-Head Glycemic Efficacy vs. Sitagliptin: WMDG and Projected HbA1c Reduction
In a randomized, crossover, active-controlled Phase 1b study in T2DM patients on metformin, once-daily Nerigliatin (300 mg) demonstrated superior glycemic control compared to sitagliptin (100 mg). The mean decrease from baseline in observed weighted mean daily glucose (WMDG) was -31.33 mg/dL for Nerigliatin vs. -19.24 mg/dL for sitagliptin. Using an integrated glucose red-cell HbA1c model, the WMDG effect was projected to yield a clinically superior HbA1c reduction of -0.94% for Nerigliatin compared to -0.63% for sitagliptin [1].
| Evidence Dimension | Glycemic Efficacy (WMDG and Projected HbA1c Reduction) |
|---|---|
| Target Compound Data | Nerigliatin (300 mg QD): WMDG -31.33 mg/dL, projected HbA1c -0.94% |
| Comparator Or Baseline | Sitagliptin (100 mg QD): WMDG -19.24 mg/dL, projected HbA1c -0.63% |
| Quantified Difference | WMDG improvement: 12.09 mg/dL greater reduction; HbA1c improvement: 0.31% greater reduction |
| Conditions | Phase 1b randomized, double-blind, double-dummy, 3-period crossover study in T2DM patients on metformin (N=472) |
Why This Matters
This direct comparison quantifies Nerigliatin's superior glucose-lowering efficacy over a widely used DPP-4 inhibitor, supporting its selection for studies requiring robust glycemic control.
- [1] Denney WS, et al. Glycemic Effect and Safety of a Systemic, Partial Glucokinase Activator, PF-04937319, in Patients With Type 2 Diabetes Mellitus Inadequately Controlled on Metformin-A Randomized, Crossover, Active-Controlled Study. Clin Pharmacol Drug Dev. 2016;5(6):517-527. View Source
